Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate
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Overview
Description
Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate is an organic compound with the molecular formula C11H15NO6S. It is known for its unique chemical structure, which includes methoxy groups and a sulfonamide group attached to a benzoate core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate typically involves the reaction of 2,3-dimethoxybenzoic acid with methylamine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-dimethoxybenzoate: Lacks the sulfonamide group, making it less reactive in certain biological contexts.
Methyl 3,5-dimethoxybenzoate: Different substitution pattern on the benzene ring, leading to different chemical properties.
Methyl 2,3-dimethoxy-5-((methylamino)sulfonyl)benzoate: Similar structure but with variations in the functional groups attached.
Uniqueness
Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
57734-48-2 |
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Molecular Formula |
C11H15NO6S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
methyl 2,3-dimethoxy-5-(methylsulfamoyl)benzoate |
InChI |
InChI=1S/C11H15NO6S/c1-12-19(14,15)7-5-8(11(13)18-4)10(17-3)9(6-7)16-2/h5-6,12H,1-4H3 |
InChI Key |
SCSLYXQZQWKMEW-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)OC |
Origin of Product |
United States |
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